molecular formula C12H18N6O3 B12680086 3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol CAS No. 88801-88-1

3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol

Cat. No.: B12680086
CAS No.: 88801-88-1
M. Wt: 294.31 g/mol
InChI Key: ZEOVUQXXHQNNNC-GCXDCGAKSA-N
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Description

“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” is a complex organic compound that belongs to the class of purine derivatives These compounds are known for their significant roles in biological systems, particularly in the structure and function of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” typically involves multi-step organic reactions. The starting materials are often purine derivatives, which undergo a series of chemical transformations including alkylation, amination, and cyclization. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency. Safety protocols and environmental considerations are also crucial in the industrial production of such complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine ring or the cyclopentane moiety.

    Substitution: Functional groups on the purine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the purine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in nucleic acid structure and function.

    Medicine: Investigated for potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of “3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors involved in nucleic acid metabolism. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with comparable biological functions.

    Inosine: A purine nucleoside involved in various metabolic pathways.

Uniqueness

“3-(2-Amino-6-methylamino-purin-9-yl)-5-hydroxymethyl-cyclopentane-1,2-diol” is unique due to its specific substitution pattern on the purine ring and the presence of the hydroxymethyl group on the cyclopentane moiety. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88801-88-1

Molecular Formula

C12H18N6O3

Molecular Weight

294.31 g/mol

IUPAC Name

(1R,2S,3R,5R)-3-[2-amino-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)cyclopentane-1,2-diol

InChI

InChI=1S/C12H18N6O3/c1-14-10-7-11(17-12(13)16-10)18(4-15-7)6-2-5(3-19)8(20)9(6)21/h4-6,8-9,19-21H,2-3H2,1H3,(H3,13,14,16,17)/t5-,6-,8-,9+/m1/s1

InChI Key

ZEOVUQXXHQNNNC-GCXDCGAKSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)CO

Canonical SMILES

CNC1=C2C(=NC(=N1)N)N(C=N2)C3CC(C(C3O)O)CO

Origin of Product

United States

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